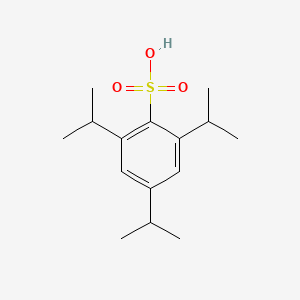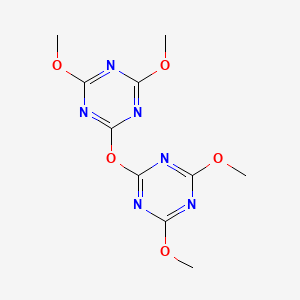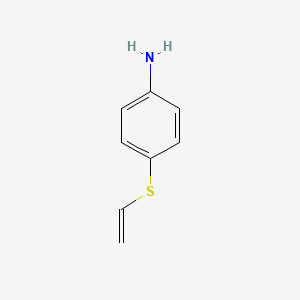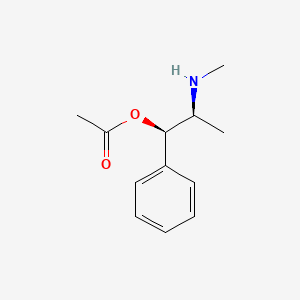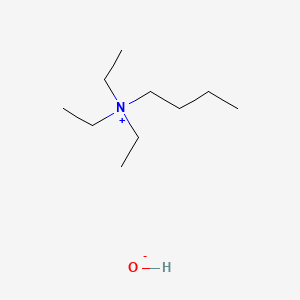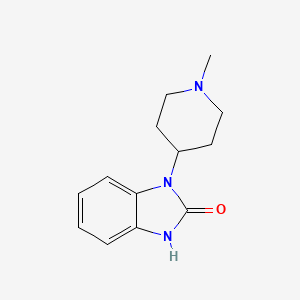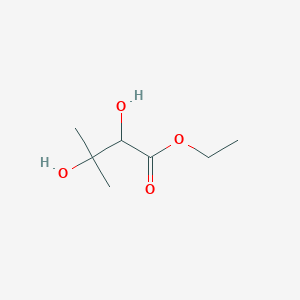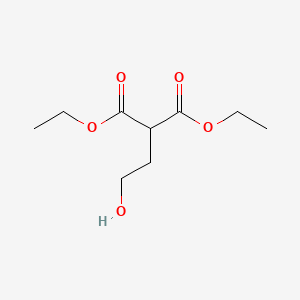![molecular formula C12H11ClN4O3 B3055390 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene CAS No. 6440-96-6](/img/structure/B3055390.png)
1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene
Descripción general
Descripción
1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and an aminopropyl ether group
Mecanismo De Acción
Target of Action
The primary target of 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene is the enzyme adenosylcobinamide-phosphate synthase (EC 6.3.1.10) . This enzyme plays a crucial role in the anaerobic cobalamin biosynthesis pathway .
Mode of Action
The compound interacts with its target by serving as a substrate for the enzyme adenosylcobinamide-phosphate synthase . The enzyme catalyzes the conversion of adenosylcobyric acid into adenosylcobinamide phosphate .
Biochemical Pathways
The compound is involved in the anaerobic cobalamin biosynthesis pathway . It is produced by the enzyme threonine-phosphate decarboxylase (CobD, EC 4.1.1.81) . The product of this reaction, ®-1-aminopropan-2-yl phosphate, is then used by adenosylcobinamide-phosphate synthase to convert adenosylcobyric acid into adenosylcobinamide phosphate .
Result of Action
The action of this compound results in the production of adenosylcobinamide phosphate, a key intermediate in the anaerobic cobalamin biosynthesis pathway . This pathway is essential for the production of cobalamin (vitamin B12), which is a cofactor for various enzymes involved in metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenol with 1-chloro-2-propanamine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid, while nitration can produce 1-[(1-Aminopropan-2-YL)oxy]-3-nitrobenzene.
Aplicaciones Científicas De Investigación
1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
1-[(1-Aminopropan-2-YL)oxy]-4-methoxybenzene: Similar structure but with the methoxy group at the para position.
1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene: Similar structure but with the methoxy group at the ortho position.
1-[(1-Aminopropan-2-YL)oxy]-3-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both an aminopropyl and a methoxy group provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications.
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(7-11)13-10-5-3-4-9(6-10)12-2/h3-6,8H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNKWOWDZXYENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/new.no-structure.jpg)

